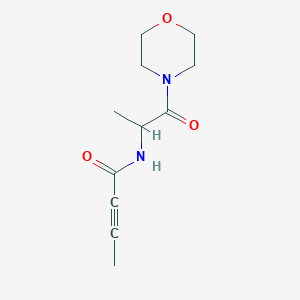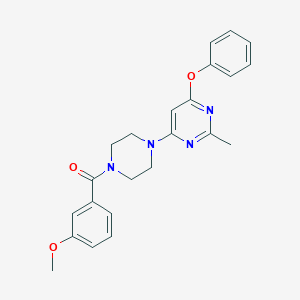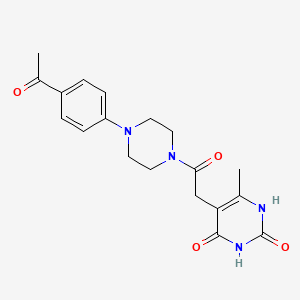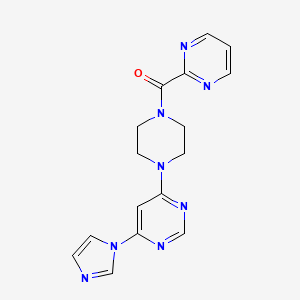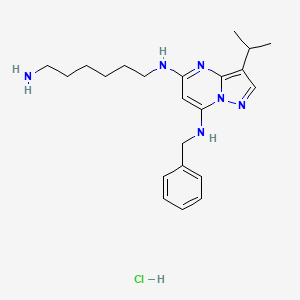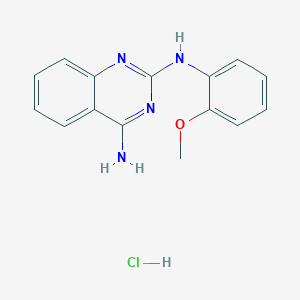![molecular formula C20H15BrN4O B2863890 3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-86-4](/img/structure/B2863890.png)
3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a complex organic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . These compounds have received significant attention due to their varied medicinal applications .
Synthesis Analysis
The synthesis of similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . This synthesis approach could potentially be applied to the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups and a heterocyclic ring. The compound contains an imidazo[1,2-a]pyrimidin-2-yl group, a 2-methylphenyl group, and a bromobenzamide group .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions can be used to functionalize the imidazo[1,2-a]pyridine scaffold .Scientific Research Applications
Antiviral Applications
Research by Hamdouchi et al. (1999) on a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which share a similar core structure, demonstrated their design and synthesis for testing as antirhinovirus agents. The study highlights the stereospecific synthesis and potential antiviral activity of these compounds, suggesting the relevance of the imidazo[1,2-a]pyrimidin-2-yl moiety in antiviral research (Hamdouchi et al., 1999).
Antimicrobial and Surface Coating Applications
El‐Wahab et al. (2015) explored heterocyclic compounds containing pyrimidine derivative for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This research indicates the potential use of such compounds in enhancing the antimicrobial properties of surface coatings, pointing towards the versatility of imidazo[1,2-a]pyrimidin-2-yl derivatives in various applications beyond pharmaceuticals (El‐Wahab et al., 2015).
Antiulcer and Cytoprotective Agents
Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although the compounds did not show significant antisecretory activity, they exhibited good cytoprotective properties, demonstrating the therapeutic potential of imidazo[1,2-a]pyridines in gastrointestinal research (Starrett et al., 1989).
Future Directions
The future directions for research on “3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” and similar compounds could include further exploration of their medicinal applications, particularly their activity against various forms of tuberculosis . Additionally, the development of more efficient synthetic methods for these compounds could be a valuable area of future research .
Properties
IUPAC Name |
3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIVQGZCOIDVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
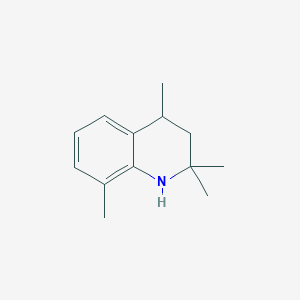

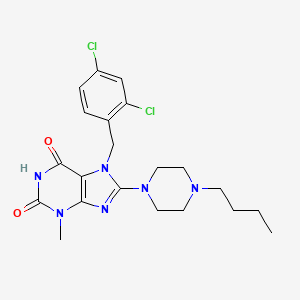
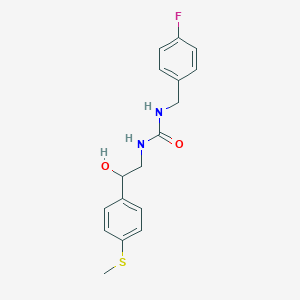
![[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2863814.png)

